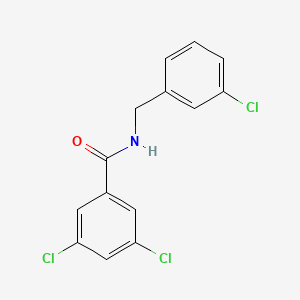

3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide

説明

3,5-Dichloro-N-(3-chlorobenzyl)benzenecarboxamide is a halogenated aromatic amide characterized by a benzamide core substituted with chlorine atoms at the 3- and 5-positions of the benzene ring. The N-substituent is a 3-chlorobenzyl group, which introduces additional steric and electronic effects. This compound belongs to a broader class of halogenated benzamides, which are widely studied for their applications in agrochemicals, particularly as fungicides and herbicides .

Structure

3D Structure

特性

IUPAC Name |

3,5-dichloro-N-[(3-chlorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO/c15-11-3-1-2-9(4-11)8-18-14(19)10-5-12(16)7-13(17)6-10/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAESHTHFRXFPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-chlorobenzylamine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide follows similar synthetic routes but with optimized conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

化学反応の分析

Types of Reactions

3,5-Dichloro-N-(3-chlorobenzyl)benzenecarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce carboxylic acids .

科学的研究の応用

3,5-Dichloro-N-(3-chlorobenzyl)benzenecarboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Zoxamide (3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide)

- Structural Differences :

- The N-substituent in Zoxamide is a 3-chloro-1-ethyl-1-methyl-2-oxopropyl group, contrasting with the simpler 3-chlorobenzyl group in the target compound.

- Additional methyl and ethyl groups in Zoxamide enhance steric bulk, while the ketone (oxo) group introduces polarity.

- Functional Properties: Zoxamide is a commercial fungicide effective against oomycetes (e.g., Phytophthora infestans) due to its inhibition of β-tubulin polymerization . The 4-methylbenzamide core in Zoxamide may improve lipid solubility compared to the non-methylated target compound.

- Molecular Weight: Zoxamide: 412.7 g/mol (calculated from C₁₅H₁₇Cl₃NO₂) . Target Compound: Estimated ~329.6 g/mol (C₁₄H₁₀Cl₃NO).

| Parameter | Zoxamide | Target Compound |

|---|---|---|

| Substituent | 3-chloro-1-ethyl-1-methyl-2-oxopropyl | 3-chlorobenzyl |

| Core Structure | 4-methylbenzamide | Benzamide |

| Application | Fungicide (FRAC Code 22) | Likely fungicidal/herbicidal |

| Key Functional Group | Ketone, branched alkyl chain | Chlorinated benzyl |

3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide

- Structural Differences :

- The N-substituent is a propargyl-derived 2-methylbut-3-yn-2-yl group, introducing an alkyne moiety.

- Crystal structure analysis reveals planar benzamide cores with halogen bonding interactions, which stabilize molecular packing .

3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

- Structural Differences :

- The N-substituent is a 3-(trifluoromethyl)phenyl group, replacing the chlorobenzyl group.

- Safety Data :

3,5-Dichloro-N-(4-([(4-fluorophenyl)sulfonyl]methyl)phenyl)benzenecarboxamide

- Structural Differences :

- Incorporates a sulfonyl group linked to a 4-fluorophenyl moiety, introducing strong hydrogen-bond acceptor sites.

- Functional Implications :

- The sulfonyl group enhances polarity and may improve water solubility compared to chlorinated analogs.

- Fluorine atoms often increase metabolic stability and bioavailability in pharmaceuticals.

- Molecular Formula: C₂₀H₁₄Cl₂FNO₃S (molecular weight 462.3 g/mol) .

Key Trends in Halogenated Benzamide Derivatives

Substituent Effects on Bioactivity :

- Chlorine atoms at 3,5-positions are critical for antifungal activity, as seen in Zoxamide .

- Bulky N-substituents (e.g., branched alkyl or aryl groups) enhance target specificity but may reduce solubility.

Electronic vs. Steric Modifications :

- Electron-withdrawing groups (e.g., trifluoromethyl , sulfonyl ) improve binding to electron-rich biological targets.

- Steric bulk (e.g., propargyl groups ) can hinder enzymatic degradation, prolonging efficacy.

Safety and Environmental Impact :

- Chlorinated derivatives often require careful handling due to toxicity risks (e.g., Zoxamide’s regulatory tolerances ).

生物活性

3,5-Dichloro-N-(3-chlorobenzyl)benzenecarboxamide is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₀Cl₃N₁O

- IUPAC Name : 3,5-Dichloro-N-(3-chlorobenzyl)benzenecarboxamide

- Molecular Weight : 303.64 g/mol

This compound features multiple chlorine substituents, which are significant for its biological activity. The presence of the benzenecarboxamide moiety contributes to its interaction with various biological targets.

Research indicates that the biological activity of 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide may involve the modulation of signaling pathways related to apoptosis and cell proliferation. Specifically, it has been shown to interact with key enzymes and receptors that govern these processes.

- Apoptosis Induction : The compound has been studied for its potential to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may facilitate the dephosphorylation of Akt and ERK2 pathways, which are crucial for cell survival and proliferation .

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Prostate Cancer Cell Line Study : A study evaluated the effects of 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide on PC-3 prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The induction of apoptosis was confirmed through assays measuring DNA fragmentation and PARP cleavage .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of certain kinases involved in cancer progression. The binding affinity was comparable to known inhibitors, suggesting a promising therapeutic profile .

Data Table: Biological Activity Summary

Q & A

Q. What is the standard synthetic route for 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide, and how is its structure validated?

The compound is synthesized via the reaction of 3,5-dichlorobenzoyl chloride with 3-chlorobenzylamine in N,N-dimethylformamide (DMF) at 60°C. The reaction typically proceeds under inert conditions to prevent hydrolysis of the acyl chloride intermediate. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, infrared (IR) spectroscopy for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹), and X-ray crystallography for definitive confirmation of molecular geometry and crystal packing .

Q. What spectroscopic databases or resources are recommended for cross-referencing analytical data?

Researchers should consult the NIST Chemistry WebBook for IR and mass spectrometry reference data , PubChem for canonical SMILES, InChI keys, and spectral comparisons , and the Cambridge Crystallographic Data Centre (CCDC) for crystal structure validation . These resources provide peer-reviewed datasets to minimize analytical discrepancies.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

A factorial design approach allows systematic variation of parameters such as temperature (e.g., 50–70°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (acyl chloride:amine). Computational reaction path searches, as implemented by ICReDD, use quantum chemical calculations to predict optimal conditions (e.g., transition state energies) and reduce experimental trial-and-error . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) enhances purity .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies may arise from impurities, solvent effects, or crystal packing variations. Cross-validation strategies include:

- Repeating synthesis under strictly anhydrous conditions.

- Comparing experimental IR/NMR with density functional theory (DFT)-simulated spectra.

- Using X-ray crystallography as a "gold standard" for structural confirmation .

- Referencing high-purity standards from NIST or PubChem to rule out instrumental errors .

Q. What computational tools are suitable for predicting the compound’s reactivity or stability in biological systems?

Molecular dynamics (MD) simulations can model solvation effects and ligand-protein interactions. Quantum mechanics/molecular mechanics (QM/MM) methods assess reaction pathways (e.g., hydrolysis susceptibility). Tools like Gaussian or ORCA enable DFT calculations for frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which predict nucleophilic/electrophilic sites .

Methodological and Safety Considerations

Q. What are best practices for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., from ethanol).

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure refinement using SHELXL or Olex2, with validation against CCDC standards .

Q. How should researchers handle and store 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide safely?

- Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation.

- Dispose of waste via halogenated organic waste protocols, adhering to institutional guidelines .

Data Compilation and Reporting

Q. How can researchers ensure reproducibility when reporting synthetic procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。